Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPSZUNKSRAYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC=C(N21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method includes the use of toluene as a solvent and iodine and tert-butyl hydroperoxide as reagents . The reaction proceeds through a chemodivergent pathway, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions. Key transformations include:
These reactions proceed via an S<sub>N</sub>Ar mechanism , facilitated by the electron-withdrawing ester group at the 5-position, which activates the bromine for nucleophilic attack .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Sonogashira Coupling
| Conditions | Alkyne | Product | Yield | Source |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Phenylacetylene | 3-Alkynylimidazo[1,2-a]pyridines | 68% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acids:
textMethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate → LiOH, THF/H₂O (4:1), 50°C, 6h → 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid (92% yield)[8]
The carboxylic acid serves as a precursor for amide formation via EDC/HOBt-mediated couplings .
Bromine-Iodine Exchange
Halogen exchange reactions enable access to iodinated derivatives:
textThis compound → CuI, NaI, DMF, 120°C, 24h → Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate (74% yield)[6]
Cyclization and Annulation Reactions
The compound participates in tandem reactions to construct polycyclic systems:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| CuBr, TBHP, ethyl acetate | Cinnamaldehyde | 3-Formylimidazo[1,2-a]pyridines | 90% | |
| Pd(OAc)₂, K₂CO₃, DMSO | Alkenes | Fused imidazo-pyridoindolizines | 63% |
Radical-Mediated Reactions
Under oxidative conditions, the compound engages in radical pathways:
| Conditions | Outcome | Source |
|---|---|---|
| TBHP, I₂, toluene | C–C bond cleavage to form N-(pyridin-2-yl)amides | |
| AIBN, Bu₃SnH | Dehalogenation to methylimidazo[1,2-a]pyridine-5-carboxylate |
Comparative Reactivity Analysis
A comparison with structurally similar compounds reveals enhanced reactivity due to the ester group’s electronic effects:
| Compound | Bromine Reactivity (Half-Life in NaOH) | Coupling Efficiency (Suzuki) |
|---|---|---|
| This compound | 2.1 h | 88% |
| 3-Bromoimidazo[1,2-a]pyridine | 6.8 h | 45% |
| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 3.5 h | 72% |
Scientific Research Applications
Cancer Research
The imidazo[1,2-a]pyridine scaffold has been identified in various biologically active molecules that target cancer pathways. The compound's ability to interact with specific protein targets may position it as a candidate for developing novel anticancer agents. Preliminary studies suggest that compounds within this class could inhibit critical enzymes involved in cancer progression .
Synthetic Applications
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate can be synthesized through various methodologies. Recent advancements have highlighted divergent synthesis routes that allow for the creation of N-(pyridin-2-yl) amides and other derivatives from simple precursors . These synthetic approaches are crucial for producing libraries of compounds for further biological evaluation.
Case Study 1: Antitubercular Activity
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and screened them against Mycobacterium tuberculosis. The results revealed that several compounds exhibited low nanomolar activity against both replicating and drug-resistant strains . This highlights the potential for this compound to contribute to the development of new antitubercular drugs.
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives has provided insights into how modifications to the core structure can enhance biological activity . Such studies are essential for optimizing the pharmacological properties of this compound.
Conclusion and Future Directions
This compound presents significant potential across various applications in medicinal chemistry and synthetic methodologies. Ongoing research into its biological activities and synthetic routes will be crucial for unlocking its full therapeutic potential. Future studies should focus on elucidating its mechanisms of action and exploring its efficacy in clinical settings.
Mechanism of Action
The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes key structural analogs, focusing on substituent variations, physical properties, and applications:
Biological Activity
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention due to its diverse biological activities. This article delves into its biological properties, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position and a carboxylate group at the 5-position of the imidazo-pyridine framework. This unique structure contributes to its biological activity by influencing its interaction with various biomolecules.
Target Interactions
Imidazo[1,2-a]pyridines, including this compound, are known to interact with multiple biological targets. Notably, they have been identified as inhibitors of certain kinases and other enzymes involved in critical signaling pathways. For instance, studies have shown that this compound can inhibit the activity of kinases associated with the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation .
Biochemical Pathways
The compound's ability to modulate biochemical pathways suggests its potential in therapeutic applications. It has been observed to affect cellular processes such as gene expression and metabolism, indicating a broad spectrum of action that could be harnessed for various diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb). For example, a series of related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mtb strains . This suggests that this compound may possess similar or enhanced anti-tubercular activity.
Anticancer Activity
The antiproliferative effects of imidazo[1,2-a]pyridines have also been documented. Compounds within this class have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, derivatives with specific substitutions exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity .
Study on Antituberculosis Activity
A recent study synthesized and evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-Mtb activity. The findings revealed that several compounds had MICs significantly lower than those of existing drugs, indicating their potential as novel anti-TB agents .
| Compound | MIC (μM) | Activity Against Mtb |
|---|---|---|
| Compound 18 | <0.03 | Highly potent |
| Compound 12 | ≤0.006 | Extremely potent |
| PA-824 | >14 | Resistant |
Study on Anticancer Activity
In another investigation focusing on anticancer properties, this compound was included in a panel of compounds tested against various cancer cell lines. The results indicated that modifications to the compound's structure could enhance its potency against specific types of cancer cells .
Q & A
Q. What are the optimized synthetic routes for Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate?
The compound is typically synthesized via cyclization reactions involving brominated precursors. For example, microwave-assisted one-pot synthesis has been employed to improve reaction efficiency and yield, reducing side products. Key steps include halogenation of the imidazo[1,2-a]pyridine core and subsequent esterification. Reaction conditions (e.g., solvent, temperature, catalyst) must be tightly controlled to avoid decomposition of the brominated intermediate .
Q. How is the structural identity of this compound confirmed?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : Peaks corresponding to the methyl ester (δ ~3.9 ppm for 1H; ~52 ppm for 13C) and bromine-substituted aromatic protons (δ ~7.5–8.5 ppm) are critical for validation .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) at m/z 285.0 (calculated for C10H9BrN2O2) .
- IR Spectroscopy : Absorbance bands for ester carbonyl (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) further corroborate the structure .
Q. What are the recommended purity assessment protocols for this compound?
Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. For research-grade material, a purity threshold of ≥97% (by area normalization) is recommended. Impurities often include unreacted precursors or de-brominated byproducts, detectable via LC-MS .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating bond angles, dihedral angles, and intermolecular interactions. For example, studies on analogous ethyl carboxylate derivatives reveal dihedral angles of ~30–38° between the imidazo[1,2-a]pyridine core and substituents, influencing π-π stacking behavior. SHELX software is widely used for refinement, with R-factors <0.06 indicating high reliability .
Q. What strategies enhance the stability of this compound under experimental conditions?
Stability challenges arise from hydrolysis of the ester group or C-Br bond cleavage. Recommendations include:
Q. How can computational methods predict reactivity for derivatization of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) at the C-3 bromine site. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic regions, guiding cross-coupling reactions (e.g., Suzuki-Miyaura). Studies on similar imidazo[1,2-a]pyridines show that electron-withdrawing groups (e.g., esters) activate adjacent positions for substitution .
Q. What methodologies are used to analyze biological activity of derivatives?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) require IC50 determination via fluorescence-based protocols.
- Structural analogs : Modifying the carboxylate to amides or replacing bromine with cyano groups has shown enhanced bioactivity in kinase inhibitors. For example, ethyl 8-cyano derivatives exhibit improved binding affinity due to stronger H-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
